molecular formula C11H13F4N5 B11733289 N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11733289
M. Wt: 291.25 g/mol
InChI Key: GWMDBXGPLFVQHN-UHFFFAOYSA-N
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Description

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by the presence of difluoroethyl and difluoromethyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the pyrazole ring followed by the introduction of difluoroethyl and difluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of reagents and solvents is critical to minimize side reactions and ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoroethyl and difluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-1H-pyrazol-4-amine
  • **N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-2-methyl-1H-pyrazol-4-amine

Uniqueness

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine is unique due to the specific arrangement of difluoroethyl and difluoromethyl groups on the pyrazole ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H13F4N5

Molecular Weight

291.25 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(difluoromethyl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C11H13F4N5/c1-7-9(5-20(18-7)11(14)15)16-2-8-3-17-19(4-8)6-10(12)13/h3-5,10-11,16H,2,6H2,1H3

InChI Key

GWMDBXGPLFVQHN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CN(N=C2)CC(F)F)C(F)F

Origin of Product

United States

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